molecular formula C14H10N2O5 B1329331 2,2'-azoxydibenzoic acid CAS No. 573-79-5

2,2'-azoxydibenzoic acid

Cat. No.: B1329331
CAS No.: 573-79-5
M. Wt: 286.24 g/mol
InChI Key: MBUVKGDWMUDLBP-UHFFFAOYSA-N
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Description

2,2'-azoxydibenzoic acid is a complex organic compound that features both carboxyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-azoxydibenzoic acid typically involves the reaction of 2-carboxyphenyl derivatives with appropriate imino and oxido reagents. The reaction conditions may include:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The carboxyl and imino groups may participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2,2'-azoxydibenzoic acid may be used as a building block for synthesizing more complex molecules.

Biology

In biological research, compounds with carboxyl and imino groups are often studied for their potential interactions with proteins and enzymes.

Medicine

Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.

Industry

In industry, such compounds might be used in the synthesis of dyes, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action for 2,2'-azoxydibenzoic acid would involve its interaction with molecular targets such as enzymes or receptors. The carboxyl and imino groups could form hydrogen bonds or ionic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2'-azoxydibenzoic acid derivatives: Compounds with similar structures but different substituents.

    Other carboxyl-imino compounds: Compounds with carboxyl and imino groups but different core structures.

Properties

IUPAC Name

(2-carboxyphenyl)-(2-carboxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(18)9-5-1-3-7-11(9)15-16(21)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVKGDWMUDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=[N+](C2=CC=CC=C2C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-79-5
Record name 2,2'-azoxybisbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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